molecular formula C14H27NO5 B3039923 tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate CAS No. 141394-85-6

tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate

Cat. No.: B3039923
CAS No.: 141394-85-6
M. Wt: 289.37 g/mol
InChI Key: AGWAPTIQNSJWGW-UMNHJUIQSA-N
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Description

This compound is a chiral carbamate derivative featuring a hydroxy group at position 2, a methyl group at position 4, and a methoxycarbonyl moiety at position 1. Its stereochemistry (2R,3S,4S) is critical for its physicochemical and biological properties, particularly in pharmaceutical applications where enantiomeric purity influences receptor binding or metabolic stability . The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses .

Properties

IUPAC Name

methyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO5/c1-7-9(2)12(10(16)8-11(17)19-6)15-13(18)20-14(3,4)5/h9-10,12,16H,7-8H2,1-6H3,(H,15,18)/t9-,10+,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWAPTIQNSJWGW-UMNHJUIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)OC)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)OC)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the tert-butyl group:

    Introduction of the methoxycarbonyl group: This step is achieved by reacting the intermediate with methoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the carbamate group: The final step involves the reaction of the intermediate with an isocyanate compound to form the carbamate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols, appropriate solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

  • tert-Butyl (2r,3s,4s)-1-(Methoxycarbonyl)-2-Methoxy-4-Methylhexan-3-ylmethylcarbamate
    • Key Difference : Methoxy group replaces the hydroxy group at position 2, and a methyl group is added to the carbamate nitrogen.
    • Impact :
  • Synthesis: Requires methylation of the hydroxy group, likely via Mitsunobu or Williamson ether synthesis, differing from the hydroxylated target compound’s synthesis . Molecular Weight: 317.43 vs. 317.43 (target), but steric bulk increases due to the additional methyl group .
  • tert-Butyl ((2S,3R)-4-Chloro-3-Hydroxy-1-Phenylbutan-2-yl)carbamate

    • Key Difference : Chlorine substituent at position 4 and phenyl group at position 1.
    • Impact :
  • Lipophilicity : The phenyl and chloro groups enhance lipophilicity (clogP ≈ 3.5 vs. ~2.8 for the target), improving membrane permeability but reducing aqueous solubility .
  • Biological Activity : Chlorine may act as a leaving group in nucleophilic substitution reactions, enabling prodrug strategies .

Analogues with Heterocyclic or Bulky Substituents

  • tert-Butyl (2S,3S)-1-(4-(Benzyloxy)Phenyl)-4-Chloro-3-Hydroxybutan-2-ylcarbamate
    • Key Feature : Benzyloxy-phenyl group introduces aromaticity and bulk.
    • Impact :
  • Steric Effects : The bulky benzyloxy group may hinder rotation, stabilizing specific conformations critical for binding to hydrophobic enzyme pockets .
  • Synthesis : Requires palladium-catalyzed coupling for benzyloxy introduction, adding complexity compared to the target compound’s synthesis .

  • tert-Butyl [(2S,3R)-3-Hydroxy-4-(Isobutylamino)-1-Phenylbutan-2-yl]carbamate Key Feature: Isobutylamino group at position 3. Impact:
  • Receptor Binding : The isobutyl group’s hydrophobicity and branching may enhance affinity for proteases or GPCRs .
  • Stability : The secondary amine may increase susceptibility to oxidative metabolism compared to the target’s carbamate-protected amine .

Physical Properties

Property Target Compound 2-Methoxy Analogue 4-Chloro-Phenyl Analogue
Molecular Weight 317.43 317.43 ~405 (estimated)
logP (Predicted) ~2.8 ~3.1 ~3.5
Aqueous Solubility (mg/mL) ~0.5 (low) ~0.3 <0.1
Key Functional Groups Hydroxy, carbamate Methoxy, carbamate Chloro, phenyl, carbamate

Biological Activity

Tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate is a complex organic compound with diverse applications in biological and medicinal chemistry. Its unique structural features, including multiple chiral centers and functional groups, contribute to its significant biological activity. This article explores the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₂₇N₁O₅
  • Molecular Weight : 271.38 g/mol
  • CAS Number : 141394-85-6

The compound's structure features a tert-butyl group, a methoxycarbonyl group, and a hydroxyl group, which are crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's unique configuration allows it to modulate enzyme activity and influence various biochemical pathways.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Antioxidant Activity : It may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Cell Signaling Modulation : The compound can alter signal transduction pathways that are critical in cell proliferation and apoptosis.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit the expression of cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines stimulated with lipopolysaccharides (LPS) .

Antioxidant Effects

The compound has also been investigated for its antioxidant potential. It showed protective effects against oxidative damage in various cell types by reducing lipid peroxidation and enhancing cellular antioxidant defenses .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits Cox2 and TNF-α expression
AntioxidantReduces oxidative stress and lipid peroxidation
Enzyme InhibitionModulates enzyme activity linked to inflammatory responses

Study 1: Inhibition of Inflammatory Markers

In a study examining the effects of this compound on RAW264.7 cells, it was found that the compound significantly reduced the expression of inflammatory markers when cells were stimulated with LPS. This suggests potential use in conditions characterized by excessive inflammation .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound against amyloid-beta-induced toxicity in astrocytes. Results indicated that treatment with the compound improved cell viability under stress conditions caused by amyloid-beta peptides . This points towards its potential application in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate?

  • Methodological Answer : The synthesis typically involves multi-step sequences with stereochemical control. For example, carbamate formation via reaction of amines with tert-butoxycarbonyl (Boc) protecting groups under anhydrous conditions, followed by hydroxyl protection/deprotection and methoxycarbonyl introduction. Key steps include:

  • Use of sodium borohydride for selective reduction of ketones to alcohols while preserving stereochemistry (e.g., in ethanol at room temperature) .
  • Purification via flash chromatography (e.g., CH₂Cl₂/MeOH gradients) to isolate intermediates .
  • Characterization by ¹H NMR to confirm stereochemistry (e.g., δ 1.36 ppm for Boc methyl groups) .

Q. How is the stereochemical integrity of the compound validated during synthesis?

  • Methodological Answer :

  • Chiral chromatography : Separation of enantiomers using chiral stationary phases (CSPs) to confirm optical purity.
  • X-ray crystallography : Resolving crystal structures to verify absolute configurations (e.g., hydrogen bonding networks in carbamate derivatives) .
  • NMR coupling constants : Analysis of J-values (e.g., vicinal coupling in hydroxy groups) to infer dihedral angles and stereochemistry .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during methoxycarbonyl group introduction?

  • Methodological Answer :

  • Temperature control : Performing reactions at −78°C to suppress nucleophilic attack on sensitive intermediates (e.g., using s-BuLi/TMEDA for deprotonation) .
  • Protecting group synergy : Temporarily masking hydroxy groups with silyl ethers (e.g., TBS) to prevent undesired esterification .
  • Reagent selection : Using trifluoroacetic anhydride for selective activation of carboxylates, minimizing overreaction .

Q. How do structural modifications at the carbamate or hydroxy positions impact biological activity?

  • Methodological Answer :

  • Bioisosteric replacement : Substituting the tert-butyl group with cyclopentyl or aryl groups alters steric bulk, affecting binding to targets like BACE2 (IC₅₀ shifts from 71 nM to >1 µM observed in analogs) .
  • Hydrogen bond modulation : Introducing electron-withdrawing groups (e.g., nitro) near the hydroxy group enhances hydrogen bonding with enzyme active sites, improving inhibitory potency .
  • Comparative SAR tables :
Modification SiteGroup AddedBACE2 IC₅₀ (nM)Solubility (mg/mL)
Carbamate (tert-butyl)None (parent)710.12
Carbamate (cyclopentyl)Cyclopentyl3200.08
Hydroxy (nitro derivative)−NO₂450.09

Data adapted from .

Q. What analytical techniques resolve contradictions in crystallographic vs. solution-phase conformational data?

  • Methodological Answer :

  • Dynamic NMR : Detects rotational barriers in solution (e.g., coalescence temperatures for carbamate rotamers) .
  • DFT calculations : Compare computed gas-phase conformers with X-ray structures to identify solvent- or packing-induced distortions .
  • Variable-temperature XRD : Captures temperature-dependent conformational changes in crystals .

Experimental Design & Data Analysis

Q. How to optimize reaction yields for large-scale synthesis without compromising stereoselectivity?

  • Methodological Answer :

  • Flow chemistry : Continuous processing minimizes side reactions (e.g., using microreactors for Boc deprotection with TFA) .
  • DoE (Design of Experiments) : Systematic variation of parameters (temperature, stoichiometry) identifies optimal conditions (e.g., 0°C, 2.2 eq. NaBH₄ maximizes diastereomeric excess to >98%) .

Q. What computational tools predict the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • pKa prediction software : Tools like MarvinSketch estimate protonation states of hydroxy and carbamate groups (predicted pKa ~9.5 for the hydroxy group) .
  • Hydrolysis kinetics modeling : QSPR models correlate substituent effects (e.g., methyl vs. ethyl groups) with half-lives in aqueous buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-hydroxy-4-methylhexan-3-ylcarbamate

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